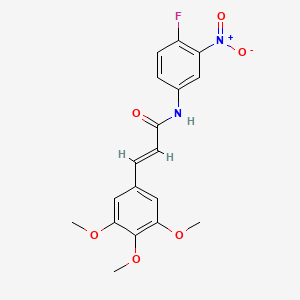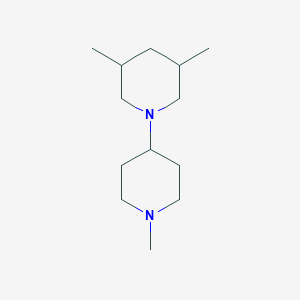
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with phenylhydrazine to form the imidazole ring. The final step involves oxidation to introduce the oxido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxido group or other parts of the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium exerts its effects involves interactions with various molecular targets. For example, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence that can be detected. In medicinal applications, it may interact with cellular proteins or DNA, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Another compound with similar structural features but different functional groups.
4,5-diaryl-3-hydroxy-2,2’-bipyridine-6-carbonitrile: Shares some structural similarities and is also used in photophysical studies.
特性
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4,4-dimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2)16(13-7-5-4-6-8-13)19(21)17(20(18)22)14-9-11-15(23-3)12-10-14/h4-12,17,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQXSXWNQWIYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1O)C2=CC=C(C=C2)OC)[O-])C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one](/img/structure/B4900121.png)


![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4900145.png)
![4-(3-methoxyphenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4900153.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4900156.png)
![N-[2-(4-nitroanilino)ethyl]pyridine-3-carboxamide](/img/structure/B4900161.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide](/img/structure/B4900189.png)
![2-[6-(3,5-Dimethylphenoxy)hexylamino]ethanol](/img/structure/B4900201.png)
